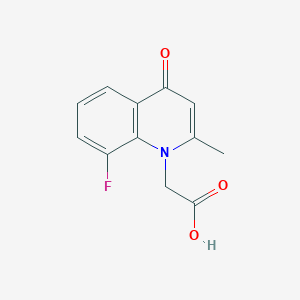

(8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid

Description

Properties

IUPAC Name |

2-(8-fluoro-2-methyl-4-oxoquinolin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-7-5-10(15)8-3-2-4-9(13)12(8)14(7)6-11(16)17/h2-5H,6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGLUPAUJQLCCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1CC(=O)O)C(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of Substituents: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor. The methyl group can be added through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Oxidation: The oxo group at the 4th position can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Attachment of Acetic Acid Moiety: The acetic acid moiety can be attached via nucleophilic substitution reactions involving the quinoline nitrogen and a suitable acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or remove the fluorine atom.

Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxo or hydroxyl groups, while substitution reactions can produce a variety of functionalized quinoline compounds.

Scientific Research Applications

(8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of (8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.

Interacting with DNA/RNA: Intercalating into DNA or RNA, thereby disrupting their function and replication.

Modulating Receptors: Acting as an agonist or antagonist of specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between (8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid and related compounds:

Key Observations:

Substituent Effects: The 8-fluoro group in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., 2-(4-Oxoquinolin-1(4H)-yl)acetic acid) . Trifluoromethyl (CF₃) in Ethyl 2-(4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)acetate increases lipophilicity but may reduce solubility compared to the target compound.

Core Modifications: Furoquinolinones (e.g., –2) exhibit fused furan rings, enhancing aromaticity and π-π stacking interactions for improved DNA intercalation or enzyme inhibition . Oxazole derivatives (e.g., ) have distinct electronic profiles due to heterocyclic cores, which may alter target selectivity .

Biological Activity

(8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid is a synthetic compound belonging to the quinoline family, characterized by its unique structural features, including a fluorine atom at the 8th position and a methyl group at the 2nd position. This compound has garnered attention for its potential biological activities, particularly in antimicrobial, antiviral, and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 221.187 g/mol. The presence of the oxo group at the 4th position and an acetic acid moiety contributes to its reactivity and biological activity.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular function.

- DNA/RNA Interaction : It can intercalate into nucleic acids, disrupting their replication and transcription processes.

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways within cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of microorganisms. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antiviral Activity

Preliminary studies have shown that this compound possesses antiviral properties, particularly against certain strains of viruses. Its mechanism may involve the disruption of viral replication processes.

Anticancer Potential

Research has explored the anticancer potential of this compound, with findings indicating its ability to induce apoptosis in cancer cells. In vitro studies demonstrated that the compound could inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| A549 (lung cancer) | 25 µM |

Case Studies

A recent case study investigated the effects of this compound on human cancer cell lines. The study found that treatment with the compound led to increased levels of reactive oxygen species (ROS), which are known to play a role in inducing apoptosis. Furthermore, the compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic markers.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from aniline derivatives. The introduction of fluorine can be achieved through electrophilic fluorination methods, while other substituents are added via Friedel-Crafts reactions or oxidation processes.

Comparison with Similar Compounds

When compared to other quinoline derivatives, such as quinoline-4-carboxylic acid and 8-fluoroquinoline, this compound exhibits enhanced biological activities attributed to its unique functional groups.

| Compound | Key Features | Biological Activity |

|---|---|---|

| Quinoline-4-carboxylic acid | Lacks fluorine and methyl groups | Moderate antimicrobial activity |

| 8-Fluoroquinoline | Lacks oxo and acetic acid moieties | Limited anticancer activity |

| (8-fluoro-2-methyl...acetic acid | Contains unique substituents enhancing activity | Strong antimicrobial and anticancer effects |

Q & A

Basic Research Questions

Q. What are the standard analytical methods for confirming the purity and structure of (8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the quinoline backbone, fluorine substituent, and acetic acid moiety. For example, the fluorine atom at position 8 will show distinct coupling patterns in -NMR .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ ~254 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities from the main peak .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, expecting a molecular ion peak at m/z 249.2 (CHFNO) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents, to prevent degradation .

- Spill Management : Neutralize spills with sodium bicarbonate, then collect using absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers synthesize this compound?

- Methodological Answer :

- Step 1 : Start with 8-fluoro-2-methylquinolin-4-ol. React with ethyl bromoacetate in DMF using KCO as a base to form the ester intermediate.

- Step 2 : Hydrolyze the ester using NaOH in aqueous ethanol (70°C, 4 hours) to yield the acetic acid derivative.

- Purification : Recrystallize from ethanol/water (1:3) to achieve >95% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., cell lines, solvent concentration, pH). For example, discrepancies in IC values may arise from DMSO concentration differences (>0.1% can induce cytotoxicity) .

- Reproducibility Checks : Replicate studies using the same batch of compound to exclude synthesis variability.

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers or confounding factors .

Q. What strategies optimize the stability of this compound in aqueous solutions for in vitro assays?

- Methodological Answer :

- Buffering : Prepare solutions in phosphate-buffered saline (PBS, pH 7.4) with 0.01% EDTA to chelate metal ions that accelerate degradation .

- Temperature : Store working solutions on ice and avoid freeze-thaw cycles.

- Stability Monitoring : Use UV-Vis spectroscopy (λ = 310 nm) to track absorbance changes over 24 hours .

Q. How does the fluorine substituent at position 8 influence the compound’s reactivity and interactions in biological systems?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine increases the electrophilicity of the quinoline ring, enhancing interactions with nucleophilic residues (e.g., cysteine thiols in enzymes).

- Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, improving half-life in pharmacokinetic studies. Validate via LC-MS/MS analysis of liver microsomal incubations .

- Molecular Docking : Perform simulations (e.g., AutoDock Vina) to compare binding affinities of fluorinated vs. non-fluorinated analogs to target proteins .

Data Interpretation & Experimental Design

Q. How should researchers design dose-response experiments to evaluate the cytotoxicity of this compound?

- Methodological Answer :

- Cell Lines : Use adherent mammalian cells (e.g., HEK-293 or HeLa) with a viability threshold of 80% confluency.

- Dose Range : Test 0.1–100 µM in logarithmic increments. Include vehicle (DMSO) and positive controls (e.g., cisplatin).

- Assay : Perform MTT assays at 24/48/72 hours. Normalize data to untreated cells and fit dose-response curves using GraphPad Prism (four-parameter logistic model) .

Q. What computational methods predict the solubility and logP of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.